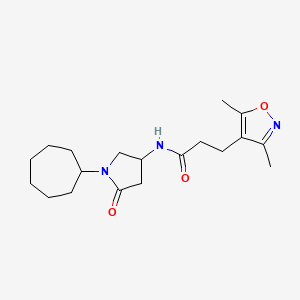
N-(1-cycloheptyl-5-oxo-3-pyrrolidinyl)-3-(3,5-dimethyl-4-isoxazolyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-cycloheptyl-5-oxo-3-pyrrolidinyl)-3-(3,5-dimethyl-4-isoxazolyl)propanamide is a compound that belongs to the class of drugs known as positive allosteric modulators of the metabotropic glutamate receptor subtype 5 (mGluR5 PAMs). This compound has been the subject of extensive research due to its potential therapeutic applications in various neurological and psychiatric disorders, including Parkinson's disease, schizophrenia, and addiction.
Mecanismo De Acción
N-(1-cycloheptyl-5-oxo-3-pyrrolidinyl)-3-(3,5-dimethyl-4-isoxazolyl)propanamide acts as a positive allosteric modulator of the mGluR5 receptor. This means that it enhances the activity of the receptor by binding to a site on the receptor that is distinct from the site where the neurotransmitter glutamate binds. By modulating the activity of the mGluR5 receptor, this compound can regulate various physiological processes, including synaptic plasticity and neuronal excitability.
Biochemical and Physiological Effects:
N-(1-cycloheptyl-5-oxo-3-pyrrolidinyl)-3-(3,5-dimethyl-4-isoxazolyl)propanamide has been shown to have various biochemical and physiological effects. Studies have shown that this compound can enhance synaptic plasticity, which is important for learning and memory. It can also regulate neuronal excitability, which is important for maintaining the proper balance between excitation and inhibition in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using N-(1-cycloheptyl-5-oxo-3-pyrrolidinyl)-3-(3,5-dimethyl-4-isoxazolyl)propanamide in lab experiments include its ability to modulate the activity of the mGluR5 receptor, which is involved in various physiological processes. However, the limitations of using this compound include its potential off-target effects and the need for careful dosing to avoid toxicity.
Direcciones Futuras
There are several future directions for research on N-(1-cycloheptyl-5-oxo-3-pyrrolidinyl)-3-(3,5-dimethyl-4-isoxazolyl)propanamide. One direction is to investigate its potential therapeutic applications in various neurological and psychiatric disorders, including Parkinson's disease, schizophrenia, and addiction. Another direction is to explore its potential as a tool for studying the mGluR5 receptor and its role in various physiological processes. Finally, further research is needed to better understand the biochemical and physiological effects of this compound and to optimize its dosing and administration for therapeutic use.
Métodos De Síntesis
The synthesis of N-(1-cycloheptyl-5-oxo-3-pyrrolidinyl)-3-(3,5-dimethyl-4-isoxazolyl)propanamide involves several steps. The first step is the preparation of 3-(3,5-dimethyl-4-isoxazolyl)propanoic acid, which is then converted into the corresponding acid chloride. The acid chloride is then reacted with N-(1-cycloheptyl-3-pyrrolidinyl)amine to yield the desired compound.
Aplicaciones Científicas De Investigación
N-(1-cycloheptyl-5-oxo-3-pyrrolidinyl)-3-(3,5-dimethyl-4-isoxazolyl)propanamide has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. Studies have shown that this compound can modulate the activity of the mGluR5 receptor, which is involved in various physiological processes, including learning and memory, synaptic plasticity, and neuronal excitability.
Propiedades
IUPAC Name |
N-(1-cycloheptyl-5-oxopyrrolidin-3-yl)-3-(3,5-dimethyl-1,2-oxazol-4-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29N3O3/c1-13-17(14(2)25-21-13)9-10-18(23)20-15-11-19(24)22(12-15)16-7-5-3-4-6-8-16/h15-16H,3-12H2,1-2H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTPWKWNSYCVPEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CCC(=O)NC2CC(=O)N(C2)C3CCCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cycloheptyl-5-oxo-3-pyrrolidinyl)-3-(3,5-dimethyl-4-isoxazolyl)propanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[(2-methyl-1,3-benzothiazol-5-yl)amino]carbonyl}benzoic acid](/img/structure/B6083869.png)
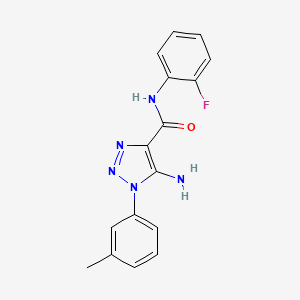
![N-methyl-N-{[2-(methylsulfonyl)-1-(tetrahydro-2-furanylmethyl)-1H-imidazol-5-yl]methyl}-2-(2-pyridinyl)ethanamine](/img/structure/B6083884.png)
![4-(2-isopropoxyphenyl)-3-methyl-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6083891.png)
![N-(4-chlorophenyl)-2-cyano-3-[1-(4-fluorobenzyl)-1H-indol-3-yl]acrylamide](/img/structure/B6083895.png)
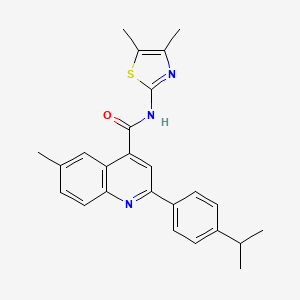
![1-(3-chlorophenyl)-4-[(4-isonicotinoyl-1-piperazinyl)carbonyl]-2-pyrrolidinone](/img/structure/B6083929.png)
![2-[4-(2-methoxyphenyl)-1-piperazinyl]-6-methyl-4(3H)-pyrimidinone](/img/structure/B6083934.png)
![N,N-dimethyl-1-[(5-{[3-(trifluoromethyl)phenoxy]methyl}-1H-pyrazol-3-yl)carbonyl]-3-pyrrolidinamine](/img/structure/B6083938.png)
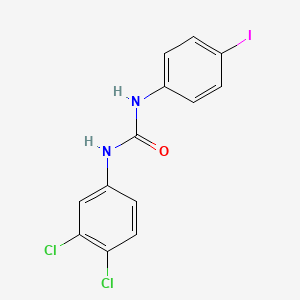
![2-cyclohexyl-N-methyl-N-[(5-methyl-1H-pyrazol-3-yl)methyl]-1,3-benzoxazole-6-carboxamide](/img/structure/B6083954.png)
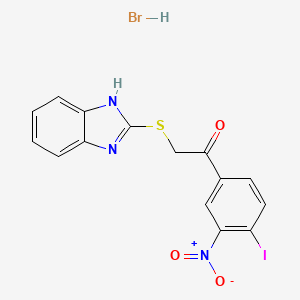
![9-(4-methoxyphenyl)-7-(3-methylbutyl)pyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one](/img/structure/B6083969.png)
![2-[1-({5-methyl-2-[3-(trifluoromethyl)phenyl]-1,3-oxazol-4-yl}methyl)-3-piperidinyl]-1,3-benzoxazole](/img/structure/B6083978.png)